molecular formula C10H8N2OS B13151954 2-(Quinazolin-4-ylsulfanyl)acetaldehyde

2-(Quinazolin-4-ylsulfanyl)acetaldehyde

Cat. No.: B13151954
M. Wt: 204.25 g/mol
InChI Key: TWHCCVWZAJIEAH-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylsulfanyl)acetaldehyde is a chemical compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde typically involves the reaction of quinazoline derivatives with appropriate sulfur-containing reagents. One common method involves the reaction of 4-chloroquinazoline with thiourea to form 4-mercaptoquinazoline, which is then reacted with acetaldehyde under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as phase-transfer catalysis and microwave-assisted reactions may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Quinazolin-4-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinazolin-4-ylsulfanyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinazolin-4-ylsulfanyl)acetaldehyde is unique due to its specific structural features, including the presence of both an aldehyde group and a sulfur atom attached to the quinazoline ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-quinazolin-4-ylsulfanylacetaldehyde

InChI

InChI=1S/C10H8N2OS/c13-5-6-14-10-8-3-1-2-4-9(8)11-7-12-10/h1-5,7H,6H2

InChI Key

TWHCCVWZAJIEAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC=O

Origin of Product

United States

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